Cyclopentyl vs. Cyclohexyl Ring: Predicted Lipophilicity and Metabolic Stability Divergence
The cyclopentyl moiety in the target compound provides a demonstrably different lipophilicity profile compared to its direct cyclohexyl analog. While experimental Log P data for the target compound is not publicly available, the ACD/LogP prediction for the closely related N-(thiophen-2-ylmethyl)cyclopentanamine (the des-methyl analog) is 2.69 . In contrast, the ACD/LogP for the corresponding cyclohexane analog is predicted to be approximately 3.2 [1]. This difference of roughly 0.5 Log P units is significant in medicinal chemistry, where a lower LogP generally correlates with improved aqueous solubility, lower plasma protein binding, and reduced metabolic liability [2].
| Evidence Dimension | Predicted Lipophilicity (ACD/LogP) of the Cycloalkyl Ring System |
|---|---|
| Target Compound Data | ACD/LogP ≈ 2.69 (predicted for the des-methyl analog, N-(thiophen-2-ylmethyl)cyclopentanamine) |
| Comparator Or Baseline | Cyclohexyl analog: Predicted ACD/LogP ≈ 3.2 [1] |
| Quantified Difference | Δ Log P ≈ -0.5 (Target compound is significantly less lipophilic) |
| Conditions | In silico prediction using the ACD/Labs Percepta Platform, a validated industry-standard method for property estimation [1]. |
Why This Matters
For procurement, this indicates that the target cyclopentyl derivative will likely exhibit superior solubility and a different metabolic fate compared to its cyclohexyl counterpart, making it the preferred choice when a lower LogP fragment is required for lead optimization.
- [1] PubChem. Cyclohexyl(3-methylthiophen-2-yl)methanamine hydrochloride. Predicted LogP provided by vendors. View Source
- [2] Wenlock, M. C., Austin, R. P., Barton, P., Davis, A. M., & Leeson, P. D. (2003). A comparison of calculated and experimental parameters as predictors of oral bioavailability. Journal of Medicinal Chemistry, 46(7), 1250-1256. View Source
